3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(benzylideneamino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with benzylideneamino and trimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylideneamino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another approach includes the use of substituted 4-chlorothieno[2,3-d]pyrimidines, which undergo Pd(dppf)Cl2-catalyzed carbonylation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(benzylideneamino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylideneamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzylideneamino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitubercular agent, exhibiting significant antimycobacterial activity.
Antimicrobial Activity: It has demonstrated antimicrobial properties against various bacterial and fungal strains.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(benzylideneamino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in its role as an antitubercular agent, it inhibits the growth of Mycobacterium tuberculosis by targeting essential enzymes involved in bacterial cell wall synthesis . The compound’s structure allows it to fit into the active sites of these enzymes, thereby disrupting their function and inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenines: These compounds share a similar pyrimidine core and have shown various biological activities, including anti-HIV and antitumor properties.
Pyrazolopyrimidines: These derivatives have been studied for their potential as CDK2 inhibitors and exhibit significant antiproliferative activity.
Uniqueness
3-(benzylideneamino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and benzylideneamino groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15N3OS |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-10-11(2)21-15-14(10)16(20)19(12(3)18-15)17-9-13-7-5-4-6-8-13/h4-9H,1-3H3/b17-9- |
InChI Key |
VCBANENQENLRKW-MFOYZWKCSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)/N=C\C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)N=CC3=CC=CC=C3)C |
Origin of Product |
United States |
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